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Compound of Interest

D-Glucurono-6,3-lactone
Compound Name: ,
acetonide

Cat. No.: B014291

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for D-
Glucurono-6,3-lactone acetonide (CAS No: 20513-98-8), a versatile building block in
carbohydrate chemistry and drug discovery. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the
experimental protocols for their acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for D-Glucurono-6,3-lactone acetonide are summarized
in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR) Data
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
~6.01 d ~3.6 H-1

~4.85 d ~3.6 H-2

~4.75 d ~3.0 H-3

~4.65 dd ~3.0, ~6.0 H-4

~4.40 d ~6.0 H-5

1.45 S CHs (acetonide)
1.30 S CHs (acetonide)

Note: The chemical shifts and coupling constants are estimated based on data from closely

related structures and spectral databases. Exact values may vary depending on the solvent

and experimental conditions.

13C NMR (Carbon-13 NMR) Data

Chemical Shift (6) ppm

Assignment

~175.0 C-6 (Lactone C=0)
~112.0 C(CHs)2

~105.0 C-1

~85.0 C-4

~83.0 C-2

~75.0 C-3

~70.0 C-5

~26.5 CHs (acetonide)
~26.0 CHs (acetonide)
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Note: While a 13C NMR spectrum for this compound has been recorded on a Bruker WM-360

instrument, the specific chemical shift data is not publicly available. The values presented are

theoretical estimations based on spectral prediction tools and data from analogous structures.

Infrared (IR) Spectroscopy

Wavenumber (cm~12) Intensity Assignment

~2990 Medium C-H stretch (alkane)
~2940 Medium C-H stretch (alkane)
~1780 Strong C=0 stretch (y-lactone)
~1380 Medium C-H bend (gem-dimethyl)
~1370 Medium C-H bend (gem-dimethyl)
~1215 Strong C-0 stretch (ester)
~1080 Strong C-O stretch (acetal)

Note: Specific experimental IR data for D-Glucurono-6,3-lactone acetonide is not readily

available. The presented data is based on characteristic absorption frequencies for the

functional groups present in the molecule.

Mass Spectrometry (MS)

Mass-to-Charge Ratio

Relative Intensity (%)

Proposed Fragment

(m/z)

216 <5 [M]* (Molecular lon)
201 ~ 40 [M - CHs]*

158 ~10 [M - C3HesO]*

114 ~30 [M - CaHeO3]*

104 ~ 100 [CsHsO2]*

59 ~70 [CsH7O]*

43 ~90 [CsH7]*
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Note: The mass spectrum is predicted based on typical fragmentation patterns for cyclic
acetals and lactones under Electron lonization (EI) conditions. The values from a GC-MS
analysis on PubChem show prominent peaks at m/z 104 and 201.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of D-Glucurono-6,3-
lactone acetonide.

Materials:

D-Glucurono-6,3-lactone acetonide sample

Deuterated chloroform (CDCIs) with 0.03% v/v tetramethylsilane (TMS)

5 mm NMR tubes

NMR Spectrometer (e.g., Bruker Avance 400 MHz or higher)
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of D-Glucurono-6,3-lactone
acetonide in 0.6 mL of CDCIs in a clean, dry vial.

o Transfer: Transfer the solution to a 5 mm NMR tube.
 Instrumentation Setup:
o Insert the NMR tube into the spectrometer.
o Lock the spectrometer on the deuterium signal of CDCls.
o Shim the magnetic field to achieve optimal homogeneity.

o Tune and match the probe for both *H and 3C frequencies.
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e 'H NMR Acquisition:

o

Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds,
relaxation delay of 1-5 seconds, and 16-64 scans.

o Process the spectrum with Fourier transformation, phase correction, and baseline
correction.

o Reference the spectrum to the TMS signal at 0.00 ppm.

o Integrate the signals and determine the chemical shifts, multiplicities, and coupling
constants.

e 13C NMR Acquisition:

[e]

Acquire a proton-decoupled 3C NMR spectrum.

o

Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds,
relaxation delay of 2-5 seconds, and 1024-4096 scans.

o

Process the spectrum similarly to the *H spectrum.

[¢]

Reference the spectrum to the CDCIs signal at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in D-Glucurono-6,3-lactone acetonide
using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

Materials:
e D-Glucurono-6,3-lactone acetonide (solid powder)
e FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

e Spatula
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» Solvent for cleaning (e.g., isopropanol or ethanol)
e Lint-free wipes
Procedure:

o Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to
account for atmospheric and instrumental interferences.

o Sample Application: Place a small amount of the D-Glucurono-6,3-lactone acetonide
powder onto the center of the ATR crystal using a clean spatula.

o Pressure Application: Apply consistent pressure to the sample using the ATR's pressure
clamp to ensure good contact between the sample and the crystal surface.

e Spectrum Acquisition:
o Acquire the sample spectrum.

o Typical parameters: spectral range of 4000-400 cm~1, resolution of 4 cm~%, and 16-32
scans.

o Data Processing: The instrument software will automatically ratio the sample spectrum
against the background spectrum to produce the final absorbance or transmittance
spectrum.

o Cleaning: After the measurement, release the pressure clamp, remove the sample, and
clean the ATR crystal surface with a lint-free wipe dampened with isopropanol or ethanol.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of D-Glucurono-6,3-
lactone acetonide using Electron lonization Mass Spectrometry (EI-MS).

Materials:

e D-Glucurono-6,3-lactone acetonide sample
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» Volatile solvent (e.g., methanol or dichloromethane)
o Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe MS system.
Procedure:
e Sample Introduction (GC-MS):
o Prepare a dilute solution of the sample in a volatile solvent.
o Inject a small volume (e.g., 1 pL) into the GC.

o The compound will be separated from the solvent and any impurities on the GC column
and then introduced into the mass spectrometer.

o Sample Introduction (Direct Insertion Probe):
o Place a small amount of the solid sample into a capillary tube.
o Insert the probe into the ion source of the mass spectrometer.
o Gradually heat the probe to volatilize the sample.

« lonization: In the ion source, the gaseous sample molecules are bombarded with a high-
energy electron beam (typically 70 eV), causing ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting the
relative abundance of ions as a function of their m/z ratio.

o Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation
pattern to deduce the structure of the compound.

Visualizations
Experimental Workflow for Spectroscopic Analysis
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The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of D-Glucurono-6,3-lactone acetonide.

Workflow for Spectroscopic Analysis of D-Glucurono-6,3-lactone Acetonide

Sample Preparation
D-Glucurono-6,3-lactone
Acetonide Sample
NMR Spectroscopy IR Speciroscopy Mass Spectrometry
A4 Y
Dissolve in CDCI3 Place on ATR Crystal Volatilize Sample
Y Y
Acquire 1H & 13C Spectra Acquire FTIR Spectrum Acquire EI-MS Spectrum
Y Y
NMR Data (9, J) IR Spectrum (cm-1) Mass Spectrum (m/z)
Data Analysis & Interpretation

Y

>!| Structural Elucidation [«
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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